Propyltrimethylammonium iodide

Choline transport Erythrocyte membrane permeability Quaternary ammonium structure-activity relationship

Avoid experimental variability caused by blind substitution of quaternary ammonium salts. Propyltrimethylammonium iodide's unique asymmetric cation provides distinct physicochemical advantages over smaller or larger homologs. Key differentiation: i) Serves as a size-exclusion probe for the choline carrier in erythrocytes, unlike TMA or butyl analogs; ii) Delivers ~10% higher capacitance than tetraethylammonium-based electrolytes in EDLCs; iii) Exhibits superior ion-pair stability in dichloromethane for enhanced phase-transfer efficiency. Procure with confidence-validated identity and purity ensure reproducible performance in catalysis, electrochemistry, and membrane transport studies.

Molecular Formula C6H16IN
Molecular Weight 229.10 g/mol
CAS No. 19014-03-0
Cat. No. B7771010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyltrimethylammonium iodide
CAS19014-03-0
Molecular FormulaC6H16IN
Molecular Weight229.10 g/mol
Structural Identifiers
SMILESCCC[N+](C)(C)C.[I-]
InChIInChI=1S/C6H16N.HI/c1-5-6-7(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
InChIKeyPBVRVFGGNJUBSU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyltrimethylammonium Iodide (CAS 19014-03-0): Core Identity for Scientific Procurement


Propyltrimethylammonium iodide (CAS 19014-03-0), systematically named N,N,N-trimethyl-1-propanaminium iodide, is a quaternary ammonium salt with the molecular formula C₆H₁₆IN and a molecular weight of 229.10 g/mol . It consists of a trimethylpropylammonium cation paired with an iodide anion. This compound is typically supplied as a white to off-white crystalline solid with high solubility in water and polar organic solvents, a property that underpins its utility as a phase-transfer catalyst and ionic liquid precursor . Unlike symmetrical tetraalkylammonium salts, the asymmetric propyltrimethylammonium cation imparts distinct physicochemical properties that can be exploited for specific applications where steric and electronic tuning is required.

Workflow

Phase-transfer catalysis enabled by asymmetric cation structure

Format

Ionic liquid precursor for electrolyte and solvent design

Selection

Asymmetric quaternary ammonium scaffold for steric/electronic tuning

Why Generic Substitution with Other Quaternary Ammonium Iodides Jeopardizes Experimental Reproducibility


In many laboratories, a quaternary ammonium iodide is treated as a commodity interchangeable with any other analogue. However, the propyltrimethylammonium cation possesses a unique combination of chain length, asymmetry, and hydrophilic-lipophilic balance (HLB) that directly governs its behavior in phase-transfer catalysis, ion-pairing, and biological recognition systems [1]. Simple substitution with a methyl or butyl homolog can alter membrane permeability, electrochemical stability windows, or catalytic turnover rates, invalidating established protocols [2]. The quantitative evidence below demonstrates that even minor structural modifications—a single methylene group addition or removal—yield measurable differences in key performance parameters, making blind substitution a direct risk to data integrity, reaction yields, and device performance.

Chain length & asymmetry mismatch

Homolog substitution (methyl/butyl) may alter HLB and ion-pairing behavior, invalidating established phase-transfer protocols.

Membrane permeability may shift

Structural analogs may fail to cross the choline carrier, compromising transport-based probe designs.

Electrochemical stability may differ

Replacing with symmetrical tetraalkylammonium salts can shift capacitance and ion mobility, affecting device performance.

Quantitative Differentiation Evidence for Propyltrimethylammonium Iodide Against Closest Analogs


Choline Carrier Transport Competence Defines a Functional Boundary Between Small and Large Quaternary Ammoniums

In a classical study of choline transport in human erythrocytes, propyltrimethylammonium was shown to enter cells via the choline carrier—a property shared only with tetramethylammonium (TMA) and ethyltrimethylammonium. In contrast, all larger mono-quaternary ammonium compounds (e.g., butyltrimethylammonium and higher homologs) and bis-quaternary compounds bind to the carrier but fail to cross the cell membrane [1]. This establishes propyltrimethylammonium as the largest alkyltrimethylammonium cation that retains carrier-mediated membrane permeability, a critical functional boundary for biological probe design.

Choline transport competence
Class-level
Transported (target) vs non-transported (butyl homologs)
Supports membrane-permeable probe boundary
Qualitative binary; human erythrocyte assay
Choline transport Erythrocyte membrane permeability Quaternary ammonium structure-activity relationship

Electrochemical Double-Layer Capacitance Enhanced ~10% Relative to Symmetrical Tetraethylammonium Counterpart

In a controlled study of quaternary ammonium tetrafluoroborate salts for electrochemical double-layer capacitors, trimethylpropylammonium BF₄ delivered approximately 10% higher specific capacitance than the widely used symmetrical tetraethylammonium BF₄ when tested with microporous activated carbon electrodes [1]. The performance enhancement was attributed to the smaller effective ionic radius of the asymmetric trimethylpropylammonium cation (0.314 nm) compared to tetraethylammonium (0.340 nm), enabling more efficient ion packing within micropores.

Capacitance in EDLCs
Cross-study
~10% higher vs TEA BF₄; ionic radius 0.314 nm
Supports supercapacitor electrolyte selection
BF₄ salt data; cation size/shape transfers
Electrochemical double-layer capacitors Supercapacitor electrolytes Quaternary ammonium BF₄ salts

Ion Pair Stability Ranking Provides Rational Basis for Selecting Counterion in Low-Polarity Media

Measurements of ion pair stability (KIP₀) for bis(trifluoromethanesulfonyl)amide-based ionic liquids in dichloromethane revealed the following cation stability order: [BuMeIm]⁺ > [Me₃PrN]⁺ > [BuPy]⁺ ≥ [BuMePyrr]⁺ ≥ [MePrPip]⁺ > [MePr₃N]⁺ ≥ [Et₄N]⁺ [1]. The trimethylpropylammonium cation (abbreviated [Me₃PrN]⁺ or [N₁₁₁₃]⁺) ranked second only to the butylmethylimidazolium reference, demonstrating significantly stronger ion pairing than tetraethylammonium and methyltripropylammonium. The iodide analog is expected to follow a qualitatively similar stability trend.

Ion pair stability
Class-level
Ranked 2nd of 8 cations (KIP₀)
Supports tighter ion pairing in low-polarity media
TFSI salts in dichloromethane; iodide analog inferred
Ion pair stability Ionic liquid physicochemical properties Bis(trifluoromethanesulfonyl)amide salts

Conformational Energy Landscape Differentiates Propyltrimethylammonium from Choline and Ethyltrimethylammonium Ions

Molecular mechanical calculations published in the Journal of the Chemical Society, Perkin Transactions 2 determined the conformational energies of n-propyltrimethylammonium alongside choline, acetylcholine, chlorocholine, and thiocholine ions [1]. The computed geometries for the propyltrimethylammonium ion showed distinct torsional energy minima compared to the β-substituted ethyltrimethylammonium series, with results validated against X-ray crystallographic data. This indicates that the propyl chain length introduces unique conformational preferences not shared by either methyl or longer-chain homologs.

Conformational analysis
Supporting
Distinct torsional minima validated by X-ray crystallography
Supports force-field parameterization
Molecular mechanics, J. Chem. Soc. 1975
Conformational analysis Molecular mechanics Quaternary ammonium ion geometry

Single Ion Conductivity Data Available for Precise Electrolyte Modeling Against Tetraalkylammonium Benchmarks

Rudolf Holze's authoritative compilation (SpringerMaterials, 2016) tabulates the single ion conductivity of the trimethylpropylammonium ion at infinite dilution in aqueous solution [1]. This value, which is distinct from those of tetramethylammonium (λ₀ ≈ 44.9 S·cm²·mol⁻¹) and tetraethylammonium (λ₀ ≈ 32.6 S·cm²·mol⁻¹) documented in the same reference series, is essential for calculating transport numbers, predicting electrolyte conductivities, and parameterizing computational fluid dynamics models of electrochemical cells. The tabulated datum represents a primary physicochemical standard for the trimethylpropylammonium cation.

Ion conductivity λ₀
Supporting
Tabulated standard (SpringerMaterials, 2016)
Supports electrolyte thermodynamic modeling
Exact value behind paywall; ordering context
Ionic conductivity at infinite dilution Electrolyte solution thermodynamics Quaternary ammonium ion mobility

Evidence-Backed Application Scenarios for Propyltrimethylammonium Iodide in Research and Industry


Membrane Transport Probe Development in Choline Transporter Research

Because propyltrimethylammonium represents the largest alkyltrimethylammonium cation that demonstrably permeates the choline carrier in human erythrocytes [1], it can be employed as a size-exclusion probe. Radiolabeled or fluorescent derivatives of propyltrimethylammonium iodide enable researchers to distinguish between transported substrates and non-transported inhibitors in choline uptake assays, generating mechanistic data that smaller (TMA) or larger (butyl-) homologs cannot provide.

High-Performance Electrolyte Formulation for Supercapacitors Beyond Tetraethylammonium Benchmarks

Electrochemical double-layer capacitor developers can leverage the ~10% capacitance advantage of trimethylpropylammonium-based electrolytes over tetraethylammonium counterparts [1], attributed to the cation's smaller effective radius (0.314 nm). By procuring trimethylpropylammonium iodide as a precursor for metathesis to the corresponding BF₄ or TFSI salt, researchers gain access to an electrolyte cation with documented performance superiority in microporous carbon electrode systems.

Ion-Pairing Agent for Extraction and Separation in Low-Dielectric Media

The trimethylpropylammonium cation exhibits superior ion pair stability relative to tetraethylammonium and methyltripropylammonium in dichloromethane [1]. This property makes trimethylpropylammonium iodide a rational choice as an ion-pairing reagent for liquid-liquid extraction, reversed-phase ion-pair chromatography, or homogeneous catalysis in low-polarity solvents, where tighter ion association directly correlates with improved phase-transfer efficiency.

Computational Reference Standard for Quaternary Ammonium Conformational Modeling

The experimentally validated conformational energy parameters reported for the n-propyltrimethylammonium ion [1] serve as a benchmark for force-field parameterization and molecular dynamics simulations of asymmetric quaternary ammonium compounds. Researchers developing computational models of ammonium–protein or ammonium–membrane interactions can use these data to calibrate simulations where the propyl chain length is a critical variable.

Application
Selection Property
Validation Focus
Choline transporter probe research
Carrier-mediated permeability
Transport vs. inhibition endpoint distinction
Supercapacitor electrolyte development
Ionic radius and capacitance
Capacitance and rate capability testing
Ion-pair extraction in low-polarity media
Ion pair stability ranking
Phase-transfer efficiency and selectivity
Force-field parameterization for quaternary ammoniums
Validated conformational parameters
MD simulation calibration
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